molecular formula C13H9Cl2NO4S B1620062 3-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid CAS No. 88522-30-9

3-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid

Cat. No.: B1620062
CAS No.: 88522-30-9
M. Wt: 346.2 g/mol
InChI Key: CQEZSDZFELLDDA-UHFFFAOYSA-N
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Description

3-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzenesulfonylamino group substituted with two chlorine atoms at the 2 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Anhydrous dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (25-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The benzenesulfonylamino group can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the sulfonylamino group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted benzenesulfonylamino derivatives.

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of benzoic acid and sulfonamide derivatives.

Scientific Research Applications

3-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorobenzenesulfonyl chloride
  • 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
  • Benzenesulfonyl chloride

Uniqueness

3-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid is unique due to the presence of both the benzenesulfonylamino group and the benzoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and to interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-[(2,5-dichlorophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO4S/c14-9-4-5-11(15)12(7-9)21(19,20)16-10-3-1-2-8(6-10)13(17)18/h1-7,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEZSDZFELLDDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354071
Record name 3-[(2,5-Dichlorobenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88522-30-9
Record name 3-[(2,5-Dichlorobenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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